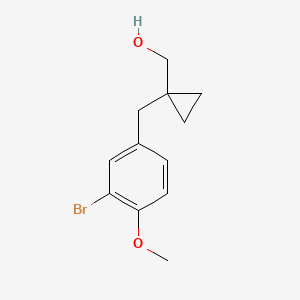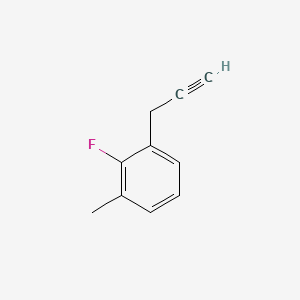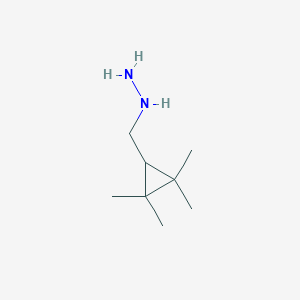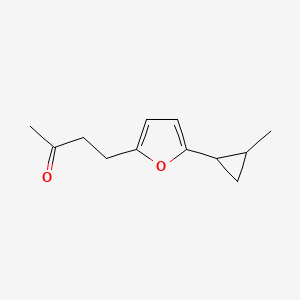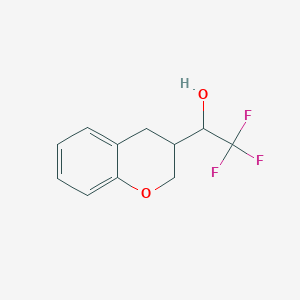
1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol is a compound that belongs to the class of chroman derivatives. Chroman, also known as benzopyran, is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The addition of a trifluoroethanol group to the chroman structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of chroman derivatives with trifluoroethanol. One common method is the Friedel-Crafts alkylation, where chroman is reacted with trifluoroethanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a diol.
Substitution: The trifluoroethanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of chroman-3-one derivatives.
Reduction: Formation of 1-(Chroman-3-yl)-2,2,2-trifluoroethane-1,2-diol.
Substitution: Formation of various substituted chroman derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with various molecular targets. The trifluoroethanol group can enhance the compound’s ability to cross cell membranes, allowing it to interact with intracellular targets. The chroman moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Chroman-3-yl derivatives: Compounds with similar chroman structures but different substituents.
Trifluoroethanol derivatives: Compounds with the trifluoroethanol group attached to different core structures.
Uniqueness: 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of the chroman and trifluoroethanol groups, which confer distinct chemical and biological properties. This combination enhances its stability, solubility, and ability to interact with various biological targets, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C11H11F3O2 |
|---|---|
Molekulargewicht |
232.20 g/mol |
IUPAC-Name |
1-(3,4-dihydro-2H-chromen-3-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)10(15)8-5-7-3-1-2-4-9(7)16-6-8/h1-4,8,10,15H,5-6H2 |
InChI-Schlüssel |
DRKCSZAJELWEGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC2=CC=CC=C21)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


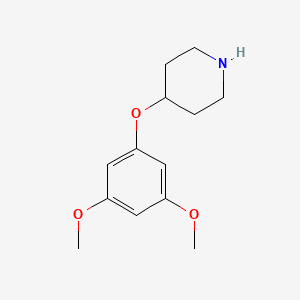
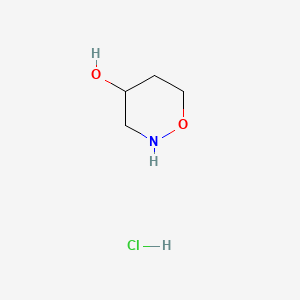

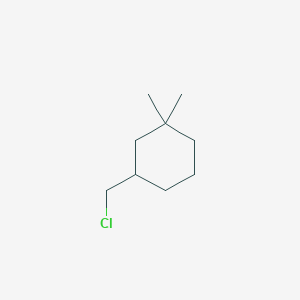
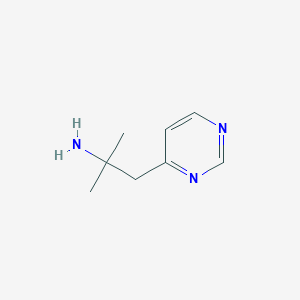
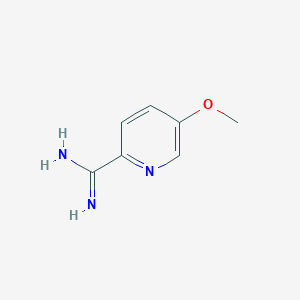
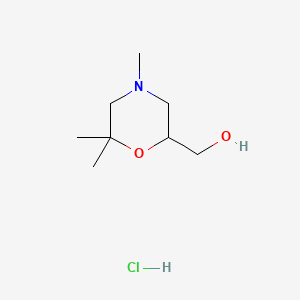
![(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
